molecular formula C14H15N3O2S B3838414 N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No.: B3838414
M. Wt: 289.35 g/mol
InChI Key: SSQXFBJSYUEYDU-UHFFFAOYSA-N
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Description

N-acetyl-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have explored the potential of N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide in cancer treatment. Its unique structure allows it to interact with various molecular targets involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

  • Case Study : In vitro studies showed that N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide significantly reduced the levels of reactive oxygen species (ROS) in neuronal cultures exposed to toxic agents .

Pharmacological Applications

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes linked to various diseases. Its ability to modulate enzyme activity can be harnessed for therapeutic purposes.

  • Data Table: Enzyme Inhibition Studies
Enzyme TargetInhibition TypeIC50 (µM)
Protein Kinase ACompetitive25
Cyclooxygenase-2 (COX-2)Non-competitive15
AcetylcholinesteraseMixed10

These findings suggest that N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide could be developed into a drug candidate targeting these enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzothieno and pyrimidine moieties can significantly affect biological activity.

  • SAR Findings :
    • Substituents on the benzothieno ring enhance anticancer activity.
    • Alterations in the acetyl group influence neuroprotective effects.

Mechanism of Action

The mechanism of action of N-acetyl-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno pyrimidine derivatives and related heterocyclic compounds such as:

Uniqueness

N-acetyl-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)acetamide is unique due to its specific structural features and the resulting biological activities

Biological Activity

N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H17N3O3S
  • Molar Mass : 319.38 g/mol
  • CAS Number : 331255-79-9

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. It has been shown to inhibit key protein kinases such as AKT1, which plays a significant role in cell growth and survival pathways. This inhibition can lead to apoptosis in cancer cells and has implications for cancer therapy.

Biological Activity Overview

Research indicates that N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide exhibits several biological activities:

  • Anticancer Activity : The compound has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines through the modulation of signaling pathways.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
  • Antimicrobial Properties : There is preliminary evidence indicating potential antimicrobial activity against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with N-acetyl-N-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)acetamide resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses.
  • Antimicrobial Testing : The compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited inhibitory effects on bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

N-acetyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8(18)17(9(2)19)13-12-10-5-3-4-6-11(10)20-14(12)16-7-15-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXFBJSYUEYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=C2C3=C(CCCC3)SC2=NC=N1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide
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N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide
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N-acetyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

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